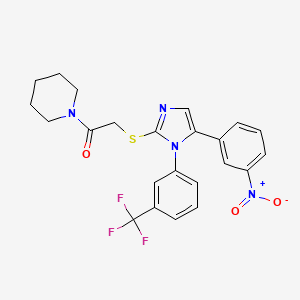
2-((5-(3-nitrofenil)-1-(3-(trifluorometil)fenil)-1H-imidazol-2-il)tio)-1-(piperidin-1-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-Nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound distinguished by its unique structural features and potential applications across various scientific fields. This article will delve into its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is utilized as a building block for more complex molecules, especially in the synthesis of pharmacologically active agents.
Biology
Its structural motifs allow for interactions with biological macromolecules, making it a valuable probe in biochemical assays.
Medicine
The compound's potential as a therapeutic agent is being explored in various domains, including oncology and neurology, owing to its ability to modulate specific biological pathways.
Industry
In industrial applications, it serves as an intermediate in the synthesis of agrochemicals and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step reactions starting with the formation of the imidazole core. Key starting materials include 3-nitroaniline, trifluoromethylbenzene, and piperidine, which undergo sequential nitration, bromination, and thiolation to yield the final product. Reaction conditions involve specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the compound's production is scaled up using continuous flow reactors that facilitate precise control over reaction parameters. Advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in its purest form, suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : The nitro group can be reduced to an amine group under specific conditions.
Substitution: : The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Addition: : The imidazole ring can engage in nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents include hydrogen donors for reduction, electrophiles for substitution, and nucleophiles for addition reactions. Typical conditions involve controlled pH, temperature, and the use of specific catalysts to drive the reactions efficiently.
Major Products
Major products from these reactions include reduced amines, substituted aromatic compounds, and various nucleophilic addition products.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its imidazole core is crucial for binding to active sites, while the nitro and trifluoromethyl groups enhance its affinity and specificity. These interactions lead to the modulation of signaling pathways and biochemical processes.
Comparación Con Compuestos Similares
Unique Features
Compared to other imidazole derivatives, 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its trifluoromethyl group, which imparts enhanced stability and lipophilicity.
List of Similar Compounds
2-((5-(3-nitrophenyl)-1-(2,4-dimethylphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
2-((5-(4-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
2-((5-(3-nitrophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Propiedades
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3S/c24-23(25,26)17-7-5-8-18(13-17)29-20(16-6-4-9-19(12-16)30(32)33)14-27-22(29)34-15-21(31)28-10-2-1-3-11-28/h4-9,12-14H,1-3,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTWVYWTWRDIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)
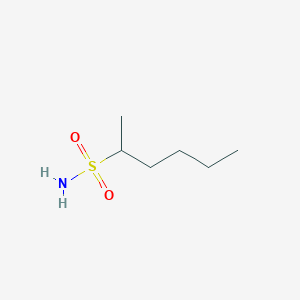
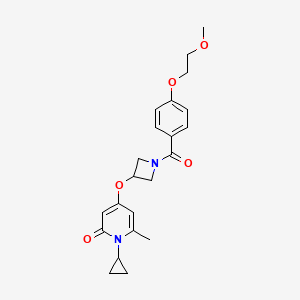
![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)
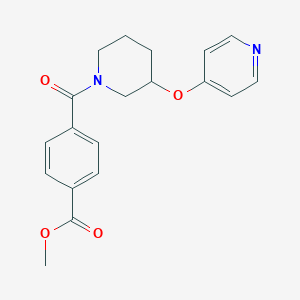
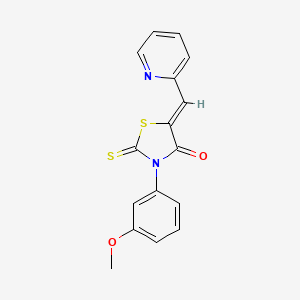
![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)
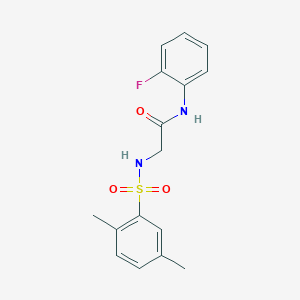
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)

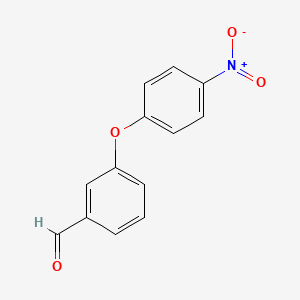

![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)
![2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)
